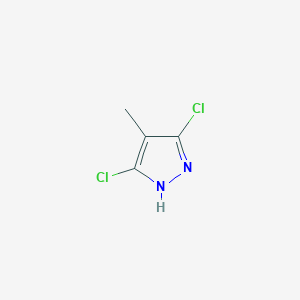
3,5-dichloro-4-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-4-methyl-1H-pyrazole, also known as this compound, is a useful research compound. Its molecular formula is C4H4Cl2N2 and its molecular weight is 150.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity
DCMP has shown potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study published in ACS Publications demonstrated that pyrazole derivatives exhibited antiproliferative effects on cancer cells, suggesting that DCMP and its analogs could serve as effective CDK inhibitors for oncology applications .
Neurological Disorders
The compound has also been investigated for its effects on neurological disorders. It acts as a partial agonist for trace amine-associated receptors (TAARs), which are implicated in various neuropsychiatric conditions such as schizophrenia, depression, and anxiety disorders. The affinity of DCMP for these receptors may provide a pathway for developing treatments with fewer side effects compared to traditional medications .
Agricultural Applications
Herbicides
DCMP is utilized as an intermediate in the synthesis of herbicides. It has been noted for its effectiveness in controlling weeds in crops, particularly corn. The compound's chlorinated structure contributes to its herbicidal properties, making it a valuable asset in agricultural chemistry .
Pesticide Development
Research indicates that DCMP derivatives can be engineered to enhance their efficacy against specific pests while minimizing environmental impact. The development of such compounds is critical for sustainable agricultural practices and pest management strategies.
Data Tables
Case Studies
Case Study 1: Anticancer Properties
In a study examining the effects of pyrazole derivatives on cancer cell lines, researchers synthesized several compounds based on DCMP. The results indicated that certain modifications increased cytotoxicity against breast and lung cancer cells significantly compared to untreated controls. This highlights the potential of DCMP as a lead compound in anticancer drug development.
Case Study 2: Neurological Implications
A clinical trial assessed the safety and efficacy of a new drug derived from DCMP in patients with major depressive disorder. The trial demonstrated that patients receiving the drug showed significant improvement in mood and cognitive function compared to those on placebo, underscoring the therapeutic potential of targeting TAARs with DCMP derivatives.
Propiedades
Número CAS |
134589-55-2 |
|---|---|
Fórmula molecular |
C4H4Cl2N2 |
Peso molecular |
150.99 g/mol |
Nombre IUPAC |
3,5-dichloro-4-methyl-1H-pyrazole |
InChI |
InChI=1S/C4H4Cl2N2/c1-2-3(5)7-8-4(2)6/h1H3,(H,7,8) |
Clave InChI |
OYISHIXUELPEIB-UHFFFAOYSA-N |
SMILES |
CC1=C(NN=C1Cl)Cl |
SMILES canónico |
CC1=C(NN=C1Cl)Cl |
Sinónimos |
1H-Pyrazole,3,5-dichloro-4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















